molecular formula C26H24N4O2 B14938198 [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone

Cat. No.: B14938198
M. Wt: 424.5 g/mol
InChI Key: CPLRZBADLZTXNQ-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which combines a piperazine ring with methoxyphenyl and pyridinylquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with a quinoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the precise control of reaction temperatures, pressures, and the use of high-purity reagents to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-Methoxyphenyl)piperazin-1-yl][2-(pyridin-4-yl)quinolin-4-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone

InChI

InChI=1S/C26H24N4O2/c1-32-25-9-5-4-8-24(25)29-14-16-30(17-15-29)26(31)21-18-23(19-10-12-27-13-11-19)28-22-7-3-2-6-20(21)22/h2-13,18H,14-17H2,1H3

InChI Key

CPLRZBADLZTXNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

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